molecular formula C18H11D4NO3 B1149992 Oxaprozin D4

Oxaprozin D4

カタログ番号 B1149992
分子量: 297.34
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxaprozin D4 is the deuterium labeled Oxaprozin, which is a non-steroidal anti-inflammatory drug (NSAID).

科学的研究の応用

Pharmacodynamics and Pharmacokinetics

Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), has been researched extensively for its pharmacodynamic and pharmacokinetic properties. It is primarily used in the treatment of painful rheumatic and inflammatory conditions. Studies have highlighted its effectiveness in managing adult rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, soft tissue disorders, and post-operative dental pain. Its analgesic qualities are particularly noteworthy in conditions like periarthritis of the shoulder, attributed to actions such as the inhibition of COX-1 and COX-2 isoenzymes and modulation of the endogenous cannabinoid system (Todd & Brogden, 1986), (Kean, 2004).

Novel Solid Forms and Synthesis

Research has also explored novel solid forms of oxaprozin to improve its physicochemical properties, such as solubility and dissolution rate, which in turn impact its bioavailability. These advancements include the development of cocrystals and molecular salts with other drugs, offering potential in the development of combination drug therapy for treating inflammation associated with conditions like asthma (Aitipamula et al., 2016).

Analytical Methods for Estimation

Efforts in analytical chemistry have been directed towards developing methods for the estimation of oxaprozin. These methods are crucial for ensuring the quality and efficacy of the drug in clinical settings (Boovizhikannan et al., 2022).

Comparative Efficacy and Safety

Comparisons with other nonsteroidal anti-inflammatory drugs have been a significant focus. Studies comparing oxaprozin's efficacy and safety with other NSAIDs in the treatment of various rheumatic diseases suggest its potential as a viable alternative due to its long half-life, which allows for once-daily dosing and possibly better patient compliance (Caldwell, 1986), (Kean et al., 2002).

Prodrug Development

Innovation in oxaprozin's formulation has led to the development of prodrugs to reduce gastrointestinal complications, a common side effect of NSAIDs. The oxaprozin prodrug has shown significant analgesic, antipyretic, and anti-inflammatory activities in experimental models, with a notable decrease in the ulcer index, suggesting a safer oral NSAID profile (Peesa et al., 2018).

特性

製品名

Oxaprozin D4

分子式

C18H11D4NO3

分子量

297.34

IUPAC名

2,2,3,3-tetradeuterio-3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid

InChI

InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)/i11D2,12D2

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。